2-Phenylethyl 4-oxo-4-[(1,3-thiazol-2-ylcarbamothioyl)amino]butanoate
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Overview
Description
2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate is a fascinating chemical compound with a unique molecular structure. This compound has garnered attention due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, phenylethylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent results. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, time, and concentration are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological pathways and the development of new biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate
- 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)sulfonyl]amino}butanoate
- 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonyl]amino}butanoate
Uniqueness
The uniqueness of 2-phenylethyl 4-oxo-4-{[(1,3-thiazol-2-ylamino)carbonothioyl]amino}butanoate lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O3S2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-phenylethyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate |
InChI |
InChI=1S/C16H17N3O3S2/c20-13(18-15(23)19-16-17-9-11-24-16)6-7-14(21)22-10-8-12-4-2-1-3-5-12/h1-5,9,11H,6-8,10H2,(H2,17,18,19,20,23) |
InChI Key |
QDFFAAWLYWVYOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
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